![molecular formula C10H11N5 B2780534 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine CAS No. 1159522-34-5](/img/structure/B2780534.png)
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine
Overview
Description
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a pyridine ring and a triazole ring fused together. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Antibacterial Activity
Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, one compound exhibited superior antibacterial activities, which was comparable to the first-line antibacterial agent ampicillin .
Anticancer Studies
The compound has been synthesized and effectively screened for its anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . One compound showed remarkable anticancer activity on HT-29 .
Enzyme Inhibitors
Triazolothiadiazine and its derivatives, which share a similar structure with the compound , have been found to have diverse pharmacological activities, including acting as enzyme inhibitors . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antimicrobial and Antibiofilm Activities
A novel type of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz)-capped silver nanoparticles (TzAgNPs) was synthesized, and efforts were given to test its antimicrobial and antibiofilm activities against Pseudomonas aeruginosa, a widely used biofilm-forming pathogenic organism .
Photophysical Behavior
The compound 3-(pyridin-2-yl)triimidazotriazine, which shares a similar structure with the compound , has been investigated for its rich photophysical behavior . This includes excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase .
Synthetic Intermediates
Compounds with a similar structure to the compound have been synthesized and used as synthetic intermediates . These compounds have been synthesized in excellent yields under mild reaction conditions .
Mechanism of Action
Target of Action
The primary targets of 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine are Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains . These bacteria are common pathogens responsible for a variety of infections.
Mode of Action
It is known to exhibitantibacterial activities . The compound likely interacts with specific bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death or growth inhibition.
properties
IUPAC Name |
3-pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-2-4-12-8(3-1)10-14-13-9-7-11-5-6-15(9)10/h1-4,11H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFBITWNSGXAJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CC=CC=N3)CN1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine |
Synthesis routes and methods
Procedure details
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